What are the chemical properties of 5-Benzyloxolan-2-one?
What are the chemical properties of 5-Benzyloxolan-2-one?
An In-depth Technical Guide to the Chemical Properties of 5-Benzyloxolan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive examination of the chemical properties of 5-Benzyloxolan-2-one, a substituted γ-butyrolactone. While direct literature on this specific molecule is sparse, this document synthesizes foundational organic chemistry principles with data from analogous structures to provide a robust technical overview. We will delve into its structural characteristics, spectroscopic profile, chemical reactivity, and plausible synthetic pathways, offering insights valuable for its application in medicinal chemistry and organic synthesis.
Core Molecular Structure and Identification
5-Benzyloxolan-2-one, also known as 5-benzyl-γ-butyrolactone, is a heterocyclic compound featuring a five-membered lactone ring substituted at the 5-position with a benzyl group. The presence of the γ-butyrolactone core, a common motif in natural products, combined with the lipophilic benzyl substituent, makes it an interesting scaffold for chemical exploration.[1]
Key Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 5-Benzyloxolan-2-one | - |
| CAS Number | 21175-42-8 | [2][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |
| Molecular Weight | 176.21 g/mol | [2][3] |
| SMILES | C1(CC(=O)OC1)CC2=CC=CC=C2 | [2] |
Molecular Structure
The structure consists of a saturated five-membered ring containing an ester group (lactone). The benzyl group is attached to the carbon atom adjacent to the ring oxygen.
Caption: Chemical structure of 5-Benzyloxolan-2-one.
Physicochemical Properties
The physical properties of 5-Benzyloxolan-2-one are influenced by the polar lactone group and the nonpolar benzyl substituent.
| Property | Value | Source(s) |
| Appearance | Likely a colorless liquid or low-melting solid | [2][4] |
| Melting Point | 30 °C | [2] |
| Solubility | Expected to be soluble in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons.[4] Miscible with water.[5] | |
| Boiling Point | Not explicitly reported, but expected to be high (>200 °C) due to its molecular weight and polar lactone group.[5] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
-
Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.2-7.4 ppm, corresponding to the five protons of the phenyl group.[6]
-
Methine Proton (O-CH): The proton at the C5 position, adjacent to the ring oxygen, is expected to appear as a multiplet around δ 4.5-4.8 ppm.
-
Benzyl Protons (CH₂-Ph): The two diastereotopic protons of the benzylic methylene group will likely appear as two separate multiplets or a complex multiplet (dd) around δ 2.8-3.1 ppm.
-
Ring Methylene Protons (CH₂): The remaining four protons on the lactone ring (at C3 and C4) will appear as complex multiplets in the upfield region, likely between δ 1.8-2.6 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to have a chemical shift in the range of δ 175-180 ppm.[8]
-
Aromatic Carbons (C₆H₅): Signals for the aromatic carbons are expected between δ 127-138 ppm.[8]
-
Methine Carbon (O-CH): The C5 carbon, bonded to the ring oxygen, should appear around δ 75-85 ppm.
-
Benzyl Carbon (CH₂-Ph): The benzylic carbon is predicted to be in the range of δ 35-45 ppm.
-
Ring Methylene Carbons (CH₂): The C3 and C4 carbons are expected in the upfield region, around δ 25-35 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Lactone): A strong, characteristic absorption band is expected around 1770 cm⁻¹, typical for a five-membered ring (γ-lactone).[9][10]
-
C-O Stretch: C-O stretching vibrations from the ester linkage are expected in the 1250-1050 cm⁻¹ region.
-
Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) would indicate the aromatic C-H bonds.[9]
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the lactone ring and benzylic methylene group.
-
Aromatic C=C Bending: Characteristic absorptions for the benzene ring are expected in the 1600-1450 cm⁻¹ region.[10]
Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 176.
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the benzyl group (C₇H₇, m/z = 91) to give a fragment at m/z = 85. Another plausible fragmentation is the loss of CO₂ (44 amu) from the lactone ring.
Chemical Reactivity and Stability
The reactivity of 5-Benzyloxolan-2-one is governed by its two primary functional components: the γ-butyrolactone ring and the benzyl group.
Lactone Ring Reactivity
The γ-butyrolactone core is an ester and thus susceptible to nucleophilic acyl substitution.
-
Hydrolysis: Under basic conditions (e.g., NaOH solution), the lactone will readily hydrolyze to form the corresponding sodium salt of 4-hydroxy-5-phenylpentanoic acid.[5] In acidic water, an equilibrium between the lactone and the open-chain hydroxy acid will be established.[5]
-
Aminolysis/Alcoholysis: Reaction with amines or alcohols (catalyzed by acid or base) will open the lactone ring to form the corresponding amides or esters of γ-hydroxy acids.[11]
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol, 1,4-dihydroxy-5-phenylpentane.
-
Alpha-Carbon Reactivity: In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the proton at the alpha-position (C2) can be abstracted to form an enolate, which can then participate in various alkylation or condensation reactions.[5]
Caption: Key reactions of the 5-Benzyloxolan-2-one core.
Benzyl Group Stability
The benzyl group is generally stable but can be cleaved under certain conditions.
-
Hydrogenolysis: The benzyl C-O bond can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which would convert the molecule to 5-methyl-γ-butyrolactone.
-
Strong Acid: Harsh acidic conditions may lead to the cleavage of the benzyl ether.[12]
Synthesis Methodologies
There is no single, established one-step synthesis for 5-Benzyloxolan-2-one in the surveyed literature. However, its synthesis can be envisioned through several plausible multi-step routes based on fundamental organic reactions.[13]
Route 1: Intramolecular Cyclization (Lactonization)
A common and reliable method for forming lactones is the acid-catalyzed intramolecular cyclization of a corresponding hydroxy acid or ester.[12][14] The key precursor would be 4-hydroxy-5-phenylpentanoic acid or its ester.
Caption: General workflow for synthesis via lactonization.
Generalized Experimental Protocol (Lactonization)
-
Precursor Synthesis: Synthesize the precursor, 4-hydroxy-5-phenylpentanoic acid, via a suitable method such as an aldol condensation between propanal and benzaldehyde followed by reduction and oxidation steps.
-
Cyclization: Dissolve the 4-hydroxy-5-phenylpentanoic acid in an appropriate solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the lactone product.[13]
-
Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine to neutralize the acid and remove water-soluble impurities.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation to yield pure 5-Benzyloxolan-2-one.[13]
Potential Applications and Conclusion
5-Benzyloxolan-2-one serves as a valuable building block in organic synthesis. The γ-butyrolactone scaffold is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer drugs.[15] The presence of the benzyl group provides a site for further functionalization and can modulate the lipophilicity and pharmacokinetic properties of derivative compounds, making it a molecule of interest for drug development professionals.[13] This guide provides a foundational understanding of its chemical properties to support and stimulate further research into its synthetic utility and potential applications.
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